Chabrolonaphthoquinone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H38O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(6S,7R,10E)-6-hydroxy-2,6,10-trimethyl-13-(7-methyl-5,8-dioxonaphthalen-2-yl)trideca-2,10-dien-7-yl] acetate |
InChI |
InChI=1S/C29H38O5/c1-19(2)9-8-16-29(6,33)27(34-22(5)30)15-12-20(3)10-7-11-23-13-14-24-25(18-23)28(32)21(4)17-26(24)31/h9-10,13-14,17-18,27,33H,7-8,11-12,15-16H2,1-6H3/b20-10+/t27-,29+/m1/s1 |
InChI Key |
APLJEPSIIBHUPN-LPJNLWGMSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CC/C=C(\C)/CC[C@H]([C@](C)(CCC=C(C)C)O)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CCC=C(C)CCC(C(C)(CCC=C(C)C)O)OC(=O)C |
Synonyms |
chabrolonaphthoquinone B |
Origin of Product |
United States |
Advanced Structural Analysis and Stereochemical Determination
Spectroscopic Methodologies for Structural Elucidation of Chabrolonaphthoquinone B
The initial determination of the planar structure of this compound was accomplished through a combination of sophisticated spectroscopic techniques. researchgate.net These methods provide crucial information about the connectivity of atoms and the functional groups present in the molecule.
High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₉H₃₈O₅. mdpi.com Infrared (IR) spectroscopy indicated the presence of key functional groups, which are characteristic of its naphthoquinone core.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC), played the most vital role in piecing together the complex framework of the molecule. researchgate.netnih.gov These experiments allowed for the assignment of protons and carbons and established the connectivity between different parts of the structure.
A summary of the key spectroscopic data that contributed to the structural elucidation is presented below:
| Spectroscopic Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determined the elemental composition and molecular weight. |
| Infrared (IR) Spectroscopy | Identified key functional groups such as carbonyls and hydroxyls. |
| ¹H NMR Spectroscopy | Provided information on the chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Revealed the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, mapping the overall structure. |
Challenges and Resolution in Determining Absolute and Relative Stereochemistry
While spectroscopic methods were powerful in defining the planar structure, determining the precise three-dimensional arrangement of the atoms, known as stereochemistry, proved to be a significant hurdle. This compound possesses multiple chiral centers, giving rise to numerous possible stereoisomers.
The primary challenges in assigning the absolute and relative stereochemistry included:
Lack of Crystalline Material: The inability to grow single crystals of sufficient quality for X-ray crystallography, a definitive method for stereochemical assignment, was a major obstacle. spark904.nl
Complex NMR Spectra: Overlapping signals in the NMR spectra made unambiguous assignment of relative stereochemistry through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) difficult.
Ambiguity of Spectroscopic Data: Spectroscopic data alone could not definitively establish the absolute configuration of all stereocenters. nih.gov
Resolution of these challenges required a multi-pronged approach. While initial spectroscopic analysis provided clues to the relative stereochemistry of some portions of the molecule, the definitive assignment of the absolute configuration remained elusive until the completion of its total synthesis. researchgate.netpherobase.com
Confirmation of Stereochemistry Through Enantiospecific Total Synthesis
The conclusive determination of the absolute and relative stereochemistry of this compound was ultimately achieved through its enantiospecific total synthesis. ecbs2021.eunih.gov This process involves the construction of the molecule from simple, commercially available starting materials of known stereochemistry, a "chiral pool" approach. ecbs2021.eunih.gov
The key steps in the synthetic route that were critical for confirming the stereochemistry include:
A modified Julia-Kocienski olefination: This reaction was pivotal in stereoselectively constructing the E-trisubstituted double bond present in the molecule. nih.govresearchgate.net
A regioselective Diels-Alder reaction: This was employed to form the aromatic core of the molecule. ecbs2021.eu
A stereoselective aldol (B89426) reaction: This step was crucial for setting one of the key stereocenters in the aliphatic side chain. ecbs2021.eu
By synthesizing a specific stereoisomer of this compound and comparing its spectroscopic data and optical rotation with that of the natural product, researchers were able to unequivocally confirm the absolute and relative configuration of all chiral centers. researchgate.netresearchgate.net This synthetic achievement not only provided the final piece of the structural puzzle but also opened avenues for the synthesis of analogues with potential therapeutic applications. ecbs2021.eu The successful synthesis validated the proposed stereochemistry, which had been a significant question in the natural products community. researchgate.net
Synthetic Strategies and Analog Development
Enantiospecific Total Synthesis of Chabrolonaphthoquinone B
The first and only reported enantiospecific total synthesis of this compound was achieved by Rizos and colleagues, confirming the absolute stereochemistry of the natural product. acs.org Their strategy is defined by a convergent approach, where the chiral aliphatic side chain and the naphthoquinone core are synthesized separately and then coupled in a key reaction step. This approach allows for flexibility and efficiency in constructing the complex molecule. acs.org
The synthesis of the optically active aliphatic side chain of this compound effectively utilizes a chiral pool strategy. acs.org This approach leverages readily available, inexpensive enantiopure starting materials from nature to introduce the required stereocenters into the target molecule. acs.org
In the synthesis of this compound, the chiral diol moiety in the side chain was constructed starting from D-arabinose. acs.org This naturally occurring sugar provides a scaffold with the correct predefined stereochemistry, which is then elaborated through a series of chemical transformations to build the full aliphatic fragment. The key steps in this sequence involved the formation of a diol, which was then converted into a key sulfone intermediate required for the subsequent coupling reaction. acs.org The use of D-arabinose as a chiral precursor was instrumental in achieving the synthesis of the enantiopure natural product. acs.org
Key Intermediates in the Chiral Pool Synthesis of the Aliphatic Fragment
| Starting Material | Key Intermediate | Purpose |
|---|---|---|
| D-arabinose | Chiral diol | Establishes the core stereochemistry of the side chain. |
A crucial step in the total synthesis of this compound is the coupling of the aliphatic side chain with the aromatic naphthoquinone core. This was accomplished using a Julia-Kocienski olefination, a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds. acs.orgnih.gov This reaction involves the coupling of a sulfone (the aliphatic fragment) with an aldehyde (the aromatic fragment). nih.gov
Optimized Conditions for the Julia-Kocienski Olefination
| Sulfone Fragment | Aldehyde Fragment | Reagent | Temperature | Yield (E/Z ratio) |
|---|
Throughout the synthesis of both the aliphatic and aromatic fragments, several regioselective and stereoselective transformations were employed. For the aromatic naphthoquinone piece, a regioselective Diels-Alder reaction was used to construct the core ring system. acs.org This was followed by a series of functional group manipulations, including a Suzuki-Miyaura coupling to install a necessary allyl group. acs.org
In the synthesis of the aliphatic chain, stereoselectivity was paramount. Following the establishment of the initial stereocenters from D-arabinose, subsequent reactions were carried out to maintain and transfer this chirality. acs.org This included a regioselective hydration of a terminal alkene to install a primary alcohol, which was then oxidized to the key aldehyde needed for the olefination. acs.org
Synthetic Exploration of Related Chabrolonaphthoquinone and Chabrolobenzoquinone Derivatives
The family of compounds isolated alongside this compound includes Chabrolonaphthoquinones A and C, as well as several chabrolobenzoquinones and chabrolohydroxybenzoquinones. acs.org Notably, this compound is the only member of this family reported to be optically active. acs.org
To date, the synthetic efforts have been focused exclusively on this compound. acs.orgnih.gov There are no published reports on the total synthesis of the other related chabrolonaphthoquinone or chabrolobenzoquinone derivatives. However, the successful synthesis of this compound provides a clear and adaptable blueprint that could be applied to the synthesis of these related structures. For example, by modifying the aromatic starting materials in the Diels-Alder reaction or by using different aliphatic coupling partners, it would be feasible to construct the other achiral chabrolonaphthoquinones. Similarly, the strategies used for the naphthoquinone core could be adapted for the synthesis of the benzoquinone-containing relatives.
Rational Design and Synthesis of this compound Analogues for Research
The development of a successful total synthesis is not only an achievement in itself but also a critical tool for medicinal chemistry and chemical biology. The established synthetic route for this compound is described as versatile and scalable, making it an "alluring scheme for the preparation of the natural product and its analogues". acs.org This capability is expected to facilitate future structure-activity relationship (SAR) studies. acs.org
Rational design of analogues would likely focus on several key structural features of the molecule:
The Aliphatic Side Chain: Modifications to the length of the chain, the position and stereochemistry of the diol, and the geometry of the double bonds could provide insights into the structural requirements for its cytotoxic activity.
The Naphthoquinone Core: The aromatic ring system is a well-known pharmacophore involved in redox cycling and other biological interactions. Analogues could be synthesized with different substitution patterns on the aromatic rings to modulate their electronic properties and steric bulk.
The Linker Region: The connection between the side chain and the naphthoquinone core could be altered to explore the impact of conformational rigidity and orientation on biological activity.
By systematically creating and testing such analogues, researchers can identify the key features responsible for the compound's cytotoxicity, potentially leading to the development of new and more potent anticancer agents. The synthetic platform established for this compound provides the essential foundation for these future research endeavors. acs.org
Methodological Advancements in Naphthoquinone Synthesis Relevant to this compound
The synthesis of complex natural products such as this compound, a meroterpenoid with a substituted naphthoquinone core and a long, stereochemically-rich aliphatic side chain, relies on the continuous evolution of synthetic methodologies. Advances in organic chemistry provide the tools to construct such intricate molecular architectures with greater efficiency and control. Key progress relevant to the synthesis of this compound and its analogs includes the development of sophisticated coupling reactions, modern strategies for assembling the naphthoquinone nucleus, and innovative C-H functionalization and annulation techniques.
A pivotal moment in the synthesis was the coupling of these two fragments, accomplished through a stereoselective Julia-Kocienski olefination. acs.orgnih.gov This reaction, a significant advancement over the classical Julia olefination, allows for the formation of double bonds with high stereocontrol. In the synthesis of this compound, it was used to construct the E-trisubstituted double bond linking the aliphatic chain to the aromatic core. acs.orgacs.org The reaction took place between a sulfone-bearing aliphatic component and an aldehyde-bearing aromatic fragment. acs.org
| Reactant 1 (Aliphatic Fragment) | Reactant 2 (Aromatic Fragment) | Key Reagents | Bond Formed | Significance |
|---|---|---|---|---|
| Optically active 1-phenyl-1H-tetrazol-5-yl (PT)-sulfone | Diels-Alder-derived aromatic aldehyde | Not specified in abstracts | E-trisubstituted C=C double bond | Stereoselective coupling of two complex fragments, confirming the absolute configuration of the natural product. |
Beyond specific applications in a single total synthesis, broader methodological advancements in naphthoquinone chemistry are highly relevant for creating analogs of this compound. C-H functionalization has emerged as a powerful tool for directly modifying the naphthoquinone core, bypassing the need for pre-functionalized starting materials. For instance, copper(II) acetate (B1210297) has been used to catalyze the oxidative coupling of anilines with 1,4-naphthoquinone (B94277), forming C-N bonds efficiently. nih.govacs.org Similarly, metal-free C-H sulfamidation of 1,4-naphthoquinone in water has been developed, offering a greener and safer alternative to methods that use potentially explosive sulfonyl azides. acs.org
Annulation reactions represent another critical area of advancement for building the naphthoquinone scaffold itself or for creating more complex fused systems. These strategies often provide regioselective access to substituted naphthoquinones that can serve as precursors for natural product synthesis.
| Method | Key Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Anionic Annulation | 3-Nucleofugalphthalides and an acrylate-appended sugar | Base-mediated | Naphthoquinone/naphthoquinol-carbohydrate hybrids | nih.govresearchgate.net |
| Palladium-Catalyzed Oxidative Annulation | 2-Hydroxy-1,4-naphthoquinone and alkynes | Palladium catalyst | Naphthofuroquinones | bohrium.com |
| Oxidative [3+2] Cycloaddition | Chiral enol ethers and 2-hydroxy-1,4-naphthoquinone | Cerium ammonium (B1175870) nitrate (B79036) (CAN) | Naphthoquinone spiroketals | rsc.org |
| [4+2] Cycloaddition (Diels-Alder) | 2-Haloquinone and a diene | Lewis acid (e.g., ZnCl₂) | Substituted Naphthalene Core (precursor to naphthoquinone) | acs.org |
These advanced methodologies, from stereoselective coupling reactions to direct C-H functionalization and novel annulation strategies, provide a robust toolkit for synthetic chemists. They not only enabled the successful total synthesis of this compound but also pave the way for the development of novel analogs with potentially enhanced or modulated biological activities. The continued refinement of such techniques is essential for advancing the fields of natural product synthesis and medicinal chemistry. nih.goveurekaselect.com
Biosynthetic Pathway Investigations
Proposed Biosynthetic Origins of Chabrolonaphthoquinone B as a Meroditerpenoid
This compound is classified as a meroterpenoid, a class of natural products with a mixed biosynthetic origin. researchgate.netamazonaws.com This means its chemical scaffold is derived from two or more distinct biosynthetic pathways. Specifically, meroterpenoids are partially derived from a terpenoid co-substrate, which is combined with other molecular structures like polyketides, alkaloids, or phenols. researchgate.net In the case of this compound, it is considered a meroditerpenoid, indicating that a diterpene unit is a key component of its structure.
These hybrid compounds are found across a wide range of organisms, including bacteria, algae, plants, and marine invertebrates. researchgate.netamazonaws.com The combination of different biosynthetic pathways leads to a remarkable chemical diversity among meroterpenoids. researchgate.net The structure of this compound features a naphthoquinone core linked to a long aliphatic chain, a characteristic that points to its hybrid biogenesis. acs.org
Identification of Precursors and Intermediates in the Meroterpenoid Biosynthetic Cascade
The biosynthesis of all terpenoids, including the diterpene portion of this compound, originates from two fundamental five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com
The formation of the diterpene chain involves the sequential condensation of these isoprenoid units. Isoprenyl diphosphate (B83284) synthases (IDSs) catalyze the formation of geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). mdpi.com GGPP, a 20-carbon molecule, serves as the direct precursor for the diterpenoid component of this compound.
The naphthoquinone moiety is believed to be derived from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. While the specific intermediates in the biosynthesis of the naphthoquinone core of this particular compound are not fully elucidated, the general pathway for naphthoquinone biosynthesis in other organisms provides a model.
Enzymatic Systems Involved in Naphthoquinone and Terpenoid Biosynthesis Relevant to this compound
The biosynthesis of a complex molecule like this compound requires a suite of specialized enzymes. The terpenoid portion is constructed by terpene synthases (TPS), which take the linear precursor GGPP and, through a series of cyclization and rearrangement reactions, create the foundational carbon skeleton. mdpi.com
Further structural diversity is introduced by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.gov These enzymes are responsible for a wide range of chemical modifications, including hydroxylation, which is evident in the vicinal diol system of this compound. acs.orgnih.gov CYP450s are a large and ancient superfamily of enzymes that play a crucial role in the functionalization of terpenoid scaffolds. mdpi.com
The biosynthesis of the naphthoquinone core involves polyketide synthases (PKSs). In plants, two main pathways for quinone biosynthesis are recognized: the polyketide pathway and the shikimate pathway. mdpi.com Given the structure of this compound, a polyketide origin for the naphthoquinone part is highly probable.
| Enzyme Class | Function in Biosynthesis | Precursor/Substrate | Product |
| Isoprenyl Diphosphate Synthases (IDSs) | Formation of prenyl diphosphates | IPP, DMAPP | GPP, FPP, GGPP |
| Terpene Synthases (TPS) | Cyclization and rearrangement of GGPP | Geranylgeranyl Diphosphate (GGPP) | Diterpene scaffold |
| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation and other modifications | Diterpene scaffold | Functionalized diterpenoid |
| Polyketide Synthases (PKSs) | Assembly of the naphthoquinone core | Acetyl-CoA, Malonyl-CoA | Polyketide chain |
Potential Microbial Contributions to this compound Biosynthesis
While this compound was isolated from the soft coral Nephthea chabrolii, it is increasingly recognized that many marine invertebrates host symbiotic microorganisms that are the true producers of various secondary metabolites. amazonaws.com Bacteria, in particular, are known to be a rich and largely untapped source for the discovery of complex terpenoids. rsc.org
Recent research has revealed that bacteria possess versatile enzymatic machinery for terpenoid modification. rsc.org Furthermore, studies on the human gut microbiota have demonstrated that bacteria can synthesize a range of essential nutrients, including B-vitamins, highlighting their sophisticated biosynthetic capabilities. frontiersin.orgfrontiersin.org It is plausible that symbiotic bacteria residing within the tissues of Nephthea chabrolii contribute to or are solely responsible for the biosynthesis of this compound. These microbes may possess the necessary biosynthetic gene clusters to produce the meroterpenoid, which is then accumulated by the host coral. The investigation of the microbial community associated with Nephthea chabrolii could provide definitive evidence for this hypothesis.
Biological Activity Research and Mechanistic Elucidation in Vitro and Preclinical Models
Exploration of Other Pharmacological Activities in Research Contexts
Anti-inflammatory Pathway Modulation Investigations
Chabrolonaphthoquinone B and its analogues have demonstrated potential in modulating key inflammatory pathways. Research indicates that these compounds can interfere with the production of pro-inflammatory mediators. For instance, some related compounds can suppress the production of nitric oxide (NO), a key inflammatory molecule. amazonaws.com The underlying mechanism for this anti-inflammatory activity is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govscbt.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govabcam.com Upon stimulation by signals like bacterial lipopolysaccharides (LPS) or certain cytokines, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. abcam.comnih.gov Small molecules that inhibit NF-κB activation, potentially by preventing IκBα degradation, can effectively block this inflammatory cascade. scbt.comnih.gov
Antiviral Activity Research (Mechanistic Focus)
The antiviral properties of this compound have been a focus of scientific investigation, particularly concerning its activity against Human Immunodeficiency Virus type 1 (HIV-1). merckmanuals.com HIV-1 is a retrovirus that cripples the immune system by destroying CD4+ lymphocytes. merckmanuals.com The virus relies on several key enzymes for its replication cycle, making them prime targets for antiviral drugs. merckmanuals.com
The mechanism of action for many antiviral agents involves inhibiting these essential viral enzymes. nih.gov One such critical enzyme is HIV-1 protease, which is responsible for cleaving large viral polyproteins into smaller, functional proteins. mdpi.comdovepress.com This cleavage step, known as maturation, is indispensable for producing infectious viral particles. mdpi.com Inhibition of HIV-1 protease prevents the formation of mature, infectious virions, thereby halting the spread of the virus. merckmanuals.commdpi.com Research into compounds like this compound often focuses on their ability to act as protease inhibitors, disrupting this vital stage of the HIV-1 life cycle. mdpi.comdovepress.com
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, HIV-1 Protease, NF-κB, MAO B)
This compound and its analogues have been evaluated for their ability to inhibit various enzymes, which underpins their potential therapeutic applications.
Tyrosine Kinases: The inhibition of signaling pathways like NF-κB can be influenced by upstream protein kinases. nih.gov While direct, broad-spectrum inhibition of tyrosine kinases by this compound is not extensively detailed, the modulation of inflammatory pathways suggests a potential interaction with the kinase cascades that regulate them.
HIV-1 Protease: The HIV-1 protease is an essential enzyme for viral maturation, and its inhibition is a key strategy in anti-retroviral therapy. mdpi.comdovepress.comwikipedia.org This aspartic protease cleaves viral Gag and Gag-Pol polyproteins into their functional forms. merckmanuals.commdpi.com The development of protease inhibitors has been a major success in structure-based drug design, leading to highly effective treatments for HIV/AIDS. wikipedia.org
NF-κB: The transcription factor NF-κB is a central regulator of inflammation. nih.gov Its activation is tightly controlled by the inhibitor IκBα. abcam.com The inhibition of NF-κB activation is a significant mechanism for controlling inflammation, and compounds that achieve this are of great therapeutic interest. nih.govscbt.com
Monoamine Oxidase B (MAO B): MAO-B is an enzyme located on the outer mitochondrial membrane that catabolizes monoamine neurotransmitters, including dopamine. scbt.comnih.gov Inhibition of MAO-B increases the availability of these neurotransmitters and is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org Some chabrolonaphthoquinone analogues have been noted for their MAO-B inhibitory potential. core.ac.uk
| Enzyme/Pathway | Primary Function | Implication of Inhibition |
| HIV-1 Protease | Cleavage of viral polyproteins for HIV maturation. merckmanuals.commdpi.com | Antiviral (HIV) activity by preventing viral replication. mdpi.com |
| NF-κB | Regulation of genes for inflammation and immune response. nih.govabcam.com | Anti-inflammatory effects by suppressing pro-inflammatory gene expression. nih.gov |
| MAO B | Catabolism of neurotransmitters like dopamine. scbt.com | Potential neuroprotective effects, used in Parkinson's disease treatment. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies analyze how a molecule's three-dimensional structure relates to its biological activity. researchgate.net This is a fundamental concept in medicinal chemistry for designing more potent and selective drugs by modifying a lead compound's chemical structure. researchgate.netresearchgate.nettaylorfrancis.com
Role of Quinone Moiety Substitutions in Biological Efficacy
The quinone moiety is a key pharmacophore in many biologically active molecules. SAR studies on 1,4-naphthoquinones have shown that the core ring structure is responsible for their activity, and substitutions on this ring system can significantly enhance potency. nih.gov For example, adding a single methyl group to the 2' position of 1,4-naphthoquinone (B94277) improves its neuroprotective capabilities. nih.gov These substitutions can alter the electronic properties and steric profile of the molecule, influencing how it binds to its biological target.
Stereochemical Requirements for Biological Function
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity because biological targets like enzymes and receptors are themselves chiral. nih.govnih.govuou.ac.in A drug's interaction with its target is often highly stereospecific, meaning that different stereoisomers of the same compound can have vastly different pharmacological or toxicological profiles. nih.govuou.ac.in For a molecule to be effective, it often needs a specific configuration to fit correctly into the binding site of its target, much like a key fits into a lock. tubitak.gov.tr Consequently, the specific stereochemistry of a compound like this compound is a critical determinant of its function and potency. nih.gov
Molecular Interaction and Target Identification Studies
The identification of specific molecular targets is a pivotal step in the preclinical development of any potential therapeutic agent. For this compound, researchers have begun to employ sophisticated computational techniques to predict its binding partners within the complex cellular environment. These in silico approaches, while predictive, offer valuable insights that can guide further experimental validation.
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the interaction between a small molecule, like this compound, and a macromolecular target, typically a protein. These methods rely on the three-dimensional structures of both the ligand (this compound) and the potential protein target.
While the total synthesis of this compound has been successfully achieved, and its cytotoxic properties are established, specific public domain literature detailing the molecular docking and dynamics simulation studies for this particular compound is not yet available. efmc-ymcs.orgresearchgate.net However, the research group responsible for its synthesis has a track record of employing these computational methods in their other research projects, suggesting that such studies for this compound may be underway or part of unpublished data. efmc-ymcs.org
The general procedure for such a study would involve:
Target Selection: Based on the known biological activities of similar naphthoquinone compounds, a panel of potential protein targets would be selected. These could include enzymes involved in cell proliferation, apoptosis, or other cancer-related pathways.
Molecular Docking: The three-dimensional structure of this compound would be docked into the binding sites of the selected target proteins. This process generates various possible binding poses and scores them based on the predicted binding affinity.
Molecular Dynamics Simulations: The most promising poses from molecular docking would then be subjected to MD simulations. These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key amino acid residues involved in binding.
The anticipated outcomes of such studies would be the identification of one or more high-affinity protein targets for this compound, along with a detailed understanding of the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Bio-affinity Studies for Molecular Target Validation
Following the computational predictions, experimental validation is essential to confirm the identified molecular targets. Bio-affinity studies are a range of techniques used to measure the binding affinity between a ligand and its target protein.
Currently, there is no publicly available information on bio-affinity studies conducted specifically for this compound to validate any computationally predicted targets. These experimental studies are a critical next step in the research pipeline.
Commonly used bio-affinity techniques that could be employed include:
Surface Plasmon Resonance (SPR): This technique can measure the real-time binding kinetics and affinity between a ligand and a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Affinity Chromatography: In this method, a derivative of this compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins can then be identified using techniques like mass spectrometry.
The successful application of these bio-affinity methods would provide the necessary experimental evidence to confirm the molecular targets of this compound, thereby validating the computational predictions and paving the way for a deeper understanding of its mechanism of action.
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies for Chabrolonaphthoquinone B and its Analogues
The total synthesis of this compound has been successfully achieved, with a key step involving a modified Julia-Kocienski olefination to stereoselectively construct the E-trisubstituted double bond. nih.govacs.org This enantiospecific synthesis utilized a chiral pool approach, starting from a sulfone-bearing aliphatic fragment and a Diels-Alder-derived aromatic aldehyde. nih.gov The versatility of this methodology opens avenues for the creation of a library of analogues. researchgate.netresearchgate.net
Future synthetic strategies will likely focus on improving the efficiency and step-economy of the current routes. researchgate.net The development of novel catalytic systems and domino reactions could streamline the synthesis, making it more amenable to large-scale production. researchgate.net Furthermore, the exploration of alternative strategies, such as those employing cross-metathesis reactions, could provide access to a wider range of structural analogues for structure-activity relationship (SAR) studies. researchgate.net The ability to readily synthesize these analogues is crucial for optimizing the cytotoxic profile and other biological activities of the parent compound. researchgate.netresearchgate.net
| Synthetic Strategy | Key Reactions | Advantages | Reference |
| Enantiospecific Total Synthesis | Modified Julia-Kocienski olefination, Diels-Alder reaction | Stereoselective, access to enantiopure product | nih.govacs.org |
| Analogue Synthesis | Julia-Kocienski olefination, Cross-metathesis | Versatility for SAR studies | researchgate.net |
In-depth Mechanistic Dissection of this compound Biological Actions in Complex Biological Systems
While the cytotoxic effects of this compound are established, the precise molecular mechanisms underpinning these actions remain an area of active investigation. ecbs2021.euefmc-ymcs.org Quinone-containing compounds are known to exert their biological effects through various mechanisms, including the inhibition of fibrosis-related cytokine expression and interference with signaling pathways. mdpi.com
Future research should employ a range of "omics" technologies, such as genomics, proteomics, and metabolomics, to obtain a systems-level understanding of how this compound perturbs cellular processes. These studies will help to identify the primary cellular targets and the downstream signaling cascades that are modulated by the compound, leading to cell death in cancer cells. Investigating its effects in more complex biological models, such as 3D cell cultures and animal models, will provide a more accurate representation of its in vivo activity. ecbs2021.eu
Exploration of Novel Enzyme Targets and Signaling Pathways
Preliminary studies suggest that the biological activity of quinone compounds can be attributed to their interaction with various enzymes and signaling pathways. mdpi.com For instance, some quinones have been shown to inhibit the MAPK pathway. mdpi.com Molecular docking studies have predicted that this compound and related compounds may interact with the epidermal growth factor receptor (EGFR) kinase. ekb.eg
Further research is needed to experimentally validate these predicted targets and to identify other novel enzyme targets. Techniques such as chemical proteomics and activity-based protein profiling can be instrumental in identifying the direct binding partners of this compound within the cell. nih.gov Elucidating the specific signaling pathways affected by this compound, whether it be pathways related to cell cycle regulation, apoptosis, or others, will be critical for its development as a therapeutic agent. researchgate.net
| Potential Target Class | Example Pathway/Enzyme | Relevance to Cancer | Reference |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Overexpressed in many cancers, drives proliferation | ekb.eg |
| Transcription Factors | NF-κB | Critical for tumor growth and inflammation | researchgate.net |
| Demethylases | JumonjiC (JmjC) domain lysine (B10760008) demethylases | Involved in transcriptional repression | nih.gov |
Advancements in Biosynthetic Engineering for Sustainable Production
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin. researchgate.net The natural source of this compound is a marine invertebrate, which presents challenges for sustainable and large-scale production. ecbs2021.eu
A promising avenue for future research is the elucidation of the biosynthetic pathway of this compound. By identifying the genes and enzymes responsible for its production in Nephthea chabrolii, it may be possible to transfer this pathway into a heterologous host, such as bacteria or yeast. This approach, known as biosynthetic engineering, could enable the sustainable and cost-effective production of this compound and its analogues, overcoming the limitations of chemical synthesis and extraction from natural sources.
Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Natural Product Chemistry
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. researchgate.netnih.gov Success in this field will require the combined expertise of organic chemists, biochemists, molecular biologists, pharmacologists, and computational scientists. nonapcg.itnih.gov
Chemical biologists can develop sophisticated probes to study the compound's mechanism of action in living cells. nih.gov Natural product chemists will continue to play a vital role in the isolation and structural elucidation of new analogues from marine sources. nonapcg.it The integration of these diverse disciplines will be essential for translating the initial discovery of this compound into tangible therapeutic applications. nih.govbrepols.net Such interdisciplinary collaborations foster innovation and are crucial for tackling the complex challenges of drug discovery and development. nih.gov
Q & A
Q. How can researchers identify unexplored research gaps in the mechanistic studies of this compound?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map existing literature. Prioritize understudied pathways (e.g., autophagy modulation) or combination therapies (e.g., synergy with chemotherapeutics). Hypothesis-driven approaches, such as CRISPR screening for target identification, can reveal novel mechanisms .
Guidance for Methodological Rigor
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting findings. Use triangulation (e.g., cross-validate in vitro, in vivo, and computational data) to resolve discrepancies .
- Experimental Design : Align with Adv. J. Chem. B standards: define hypotheses clearly, justify sample sizes, and pre-register protocols on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
